molecular formula C9H14N2 B1354815 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile CAS No. 78449-75-9

2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile

Cat. No.: B1354815
CAS No.: 78449-75-9
M. Wt: 150.22 g/mol
InChI Key: LXVPEYNDHDKFQM-UHFFFAOYSA-N
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Description

2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile is a chemical compound with the molecular formula C9H14N2 It is characterized by a hexahydro-1H-pyrrolizine ring structure attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hexahydro-1H-pyrrolizine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and adjustment of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

  • Hexahydro-1H-pyrrolizine-7a-carbonitrile
  • Hexahydro-1H-pyrrolizin-7a-ylmethanol
  • 2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Comparison: Compared to these similar compounds, 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile is unique due to its specific structural configuration and the presence of the acetonitrile group

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVPEYNDHDKFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444604
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-75-9
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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